molecular formula C16H13N5O3S B3564004 N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE

Cat. No.: B3564004
M. Wt: 355.4 g/mol
InChI Key: XPRKTJXRGMLVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE is an organic compound belonging to the class of aromatic anilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with an aromatic group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE typically involves the reaction of pyridine-3-carboxylic acid with 4-aminobenzenesulfonamide and pyrimidine-2-amine. The reaction is carried out under controlled conditions, often involving the use of coupling agents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives
  • Ethyl { [4- N - (4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate

Uniqueness

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of a pyridine carboxamide core with a pyrimidinylsulfamoylphenyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c22-15(12-3-1-8-17-11-12)20-13-4-6-14(7-5-13)25(23,24)21-16-18-9-2-10-19-16/h1-11H,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRKTJXRGMLVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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